2-Ethoxy-2-methyl-1,3-oxathiolan-5-one

CAS No.: 60977-88-0

Cat. No.: VC19565022

Molecular Formula: C6H10O3S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60977-88-0 |

|---|---|

| Molecular Formula | C6H10O3S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 2-ethoxy-2-methyl-1,3-oxathiolan-5-one |

| Standard InChI | InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3 |

| Standard InChI Key | NMSZGQIYAOBCSA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(OC(=O)CS1)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

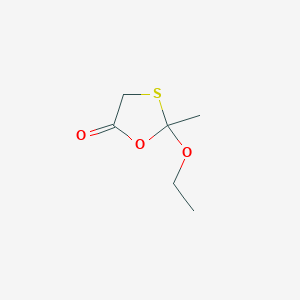

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one consists of a 1,3-oxathiolane backbone (a five-membered ring containing one oxygen and one sulfur atom) with substituents at the 2- and 4-positions (Figure 1). The molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol . Key structural features include:

-

Ethoxy group (-OCH₂CH₃) at the 2-position.

-

Methyl group (-CH₃) at the 4-position.

-

Ketone group (=O) at the 5-position.

The compound’s exact mass is 162.03500 g/mol, and its topological polar surface area (PSA) is 60.83 Ų, indicating moderate polarity . The LogP value of 0.985 suggests limited hydrophobicity, favoring solubility in polar organic solvents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃S |

| Molecular Weight | 162.21 g/mol |

| Exact Mass | 162.03500 g/mol |

| Topological PSA | 60.83 Ų |

| LogP | 0.985 |

Synthesis and Preparation

Historical Synthesis Methods

The first reported synthesis of 2-ethoxy-4-methyl-1,3-oxathiolan-5-one was described by Davidovich et al. (1986) via the acid-catalyzed cyclization of 2-mercaptopropionic acid and triethyl orthoformate . This method involves:

-

Transesterification: Reaction of triethyl orthoformate with 2-mercaptopropionic acid to form an intermediate orthoester.

-

Cyclization: Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, yielding the oxathiolanone ring .

The reaction typically employs benzoic acid or acetic acid as catalysts, with yields ranging from 49–68% . Notably, stronger acids like sulfuric acid lead to side reactions, reducing efficiency .

Modern Optimization

Recent advances highlight the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, controlled heating at 80°C for 30 minutes improves cyclization efficiency by minimizing decomposition .

Physical and Chemical Properties

Spectroscopic Data

-

NMR Spectroscopy:

-

Mass Spectrometry:

Stability and Reactivity

The compound exhibits limited stability under acidic conditions. Exposure to trace HCl induces disproportionation, forming 2-[(1,3-oxathiolan-2-yl)thio]ethyl formate (Figure 2) . Comparative studies show that its stability follows the order:

2-ethoxy-1,3-dioxolane > 2-ethoxy-1,3-oxathiolane > 2-ethoxy-1,3-dithiolane .

Applications and Derivatives

Industrial Relevance

2-Ethoxy-4-methyl-1,3-oxathiolan-5-one serves as a precursor for:

-

Pharmaceutical intermediates: Functionalized oxathiolanes are explored for antiviral and antitumor agents .

-

Polymer additives: Its thiocarbonyl group enhances thermal stability in polyesters .

Derivatives and Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume